molecular formula C15H13N3O3 B2479271 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde CAS No. 1917512-93-6

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde

Cat. No.: B2479271
CAS No.: 1917512-93-6
M. Wt: 283.287
InChI Key: ATHFUHFMGJIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core fused with a methoxy-substituted benzaldehyde moiety. This structure combines electron-deficient aromatic systems (pyrazinone) with an aldehyde group, rendering it reactive in nucleophilic additions and condensations. The aldehyde group at the 3-position and the pyrazinone ring system may confer unique physicochemical and biological properties, positioning it as a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIORBSALADXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde typically involves multi-step organic reactions. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives are then subjected to carbonylation catalyzed with palladium(II) chloride complexed with 1,1’-bis(diphenylphosphino)ferrocene under pressure in methanol solution, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzoic acid.

    Reduction: 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The pyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively target cancerous cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazolo compounds have been reported to exhibit Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Material Science Applications

  • Organic Electronics : The unique electronic properties of pyrazolo compounds make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form stable thin films can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore its use in creating advanced composites for aerospace and automotive applications .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives revealed that 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

CompoundCell LineIC50 (µM)
4-Methoxy CompoundMCF-715
Control (Doxorubicin)MCF-710

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various pyrazolo derivatives, this compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa.

CompoundBacterial StrainMIC (µg/mL)
4-Methoxy CompoundE. coli12
4-Methoxy CompoundP. aeruginosa15

Mechanism of Action

The mechanism of action of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine ring system can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications References
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrano-pyrazole-oxazine 4-Methoxyphenyl, methyl groups Four-component one-pot reaction Heterocyclic precursor for drug design
Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine 4-Methoxybenzyl, ethyl ester, phenyl Reflux with amines Crystalline solid (mp 216–217°C)
5,7,8,9-Tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives Pyrazolo-quinazolinone Aromatic aldehydes (e.g., 4-methoxybenzaldehyde), cyclohexan-1,3-dione MCR with triethylamine catalysis Antimicrobial potential
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl, phenyl Multi-step condensation Pharmacological evaluation
Target Compound : 4-Methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde Pyrazolo[1,5-a]pyrazinone 3-Methoxybenzaldehyde, pyrazinone-methyl Likely MCR or aldehyde coupling High reactivity (aldehyde group) N/A

Physicochemical Properties

  • Solubility: Pyrazinone-containing compounds (e.g., ’s morpholinylmethyl derivative) often exhibit moderate solubility in polar solvents, enhanced by protonatable amines or hydrochloride salts. The target compound’s aldehyde may reduce solubility compared to esterified analogs .
  • Thermal Stability: Pyrazolo-pyrimidinones () and pyrazolo-pyridines () show high melting points (>200°C), suggesting that the target compound’s pyrazinone core and rigid structure may confer similar thermal stability .

Reactivity and Functionalization

  • Electrophilic Character: The pyrazinone ring’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, favoring nucleophilic attacks compared to electron-rich systems like pyrano-pyrazoles () .
  • Biological Interactions: The methoxy group, common in bioactive compounds (e.g., antimicrobial pyrazolo-quinazolinones in ), may enhance membrane permeability or target binding in the target compound .

Biological Activity

4-Methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, featuring a benzaldehyde moiety substituted with a methoxy group and a pyrazolo[1,5-a]pyrazine ring system, suggests potential biological activities relevant to medicinal chemistry.

PropertyDetails
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
IUPAC Name4-methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde
InChIInChI=1S/C15H13N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-8,10H,9H2,1H3

The biological activity of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound has shown potential as an inhibitor of key enzymes and receptors linked to disease processes such as cancer and infectious diseases.

Target Interactions

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit inhibitory effects on:

  • Mycobacterium tuberculosis H37Rv
  • Lung cancer cell lines (A549 and H322B)
  • HIV-1 integrase

These interactions suggest that the compound may play a role in anti-cancer and anti-infective therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to 4-methoxy-3-{4-oxo...} have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 2aMCF-7 (Breast)0.25Induces apoptosis via caspase activation
Compound 3bMDA-MB-2310.50Triggers autophagy and inhibits NF-kB

The MTT assay results indicate that these compounds exhibit stronger cytotoxic activity than traditional chemotherapeutics like cisplatin while sparing normal cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Pyrazolo derivatives have been proposed for treating infections due to their ability to inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various pyrazolo derivatives on breast cancer cell lines (MCF7 and MDA-MB231). The results indicated that compound 3b significantly increased apoptosis markers such as caspase 9 and caspase 3/7 activation while promoting autophagy through Beclin-1 expression.
  • Inhibition Studies : Another investigation focused on the inhibitory effects of pyrazolo derivatives on HIV integrase. The findings suggested that these compounds could serve as promising leads for developing new antiviral agents.

Pharmacokinetics

The pharmacokinetic profile of 4-methoxy-3-{4-oxo...} indicates that the presence of functional groups like methoxy (OCH₃) may enhance its absorption and distribution in biological systems. Further studies are needed to elucidate its metabolic pathways and bioavailability.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield RangeReference
CyclizationEthanol, triethylamine, reflux45-60%
Aldehyde couplingDMF, 80°C, 12h55-70%
Microwave-assisted150°C, 30 min65-75%

Advanced: How can researchers optimize reaction conditions for coupling pyrazolo-pyrazinone intermediates with benzaldehyde derivatives?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts enhance reaction kinetics. For example, acetic acid facilitates imine formation in multi-component reactions .
  • Temperature control : Lower temperatures (25–50°C) reduce decomposition, while higher temperatures (80–100°C) accelerate coupling .
  • Real-time monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents tracks progress and identifies byproducts .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, pyrazole N-H ~3200 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methoxy protons appear as singlets (~δ 3.8 ppm); pyrazinone protons resonate as multiplet clusters (δ 6.5–8.5 ppm) .
    • ¹³C NMR : Aldehyde carbon at ~δ 190 ppm; pyrazolo-pyrazinone carbons between δ 110–160 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₄N₃O₃: 296.1032) .

Advanced: How to resolve discrepancies in reported synthetic yields from different studies?

Answer:
Contradictions arise from:

  • Reagent purity : Impurities in starting materials (e.g., substituted benzaldehydes) lower yields. Use HPLC-grade solvents and recrystallized intermediates .
  • Reaction scaling : Pilot-scale reactions may suffer from inefficient heat transfer. Small-scale microwave synthesis often provides higher reproducibility .
  • Analytical calibration : Standardize NMR integration and mass spec calibration against certified references .

Case Study : A 20% yield variation in pyrazinone cyclization was traced to residual moisture in DMF; drying over molecular sieves increased consistency .

Advanced: What strategies are effective in designing SAR studies for this compound's derivatives?

Answer:

  • Functional group variation : Substitute the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
  • Core modification : Replace pyrazolo-pyrazinone with pyrazolo[3,4-d]pyrimidine to evaluate ring size impact .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

Q. Table 2: SAR Trends in Derivatives

ModificationActivity ChangeReference
Methoxy → Chloro↑ Binding affinity (2×)
Pyrazinone → Pyrimidine↓ Solubility

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates polar byproducts .
  • Recrystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Advanced: How to apply SHELX software in crystallographic analysis of this compound?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure solution : SHELXD identifies heavy atoms via dual-space methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. Key steps:
    • Apply TWIN/BASF commands for twinned crystals.
    • Use HKLF 5 format for high-resolution data (d < 0.8 Å) .
  • Validation : Check R1 (<5%), wR2 (<15%), and Flack parameter for enantiopurity .

Example : A derivative (C₁₆H₁₄N₃O₃) refined with SHELXL yielded R1 = 4.1%, wR2 = 11.5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.